molecular formula C11H19NO3 B12901022 Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate CAS No. 192717-78-5

Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12901022
CAS No.: 192717-78-5
M. Wt: 213.27 g/mol
InChI Key: IGXPBLUJWHXYDH-UHFFFAOYSA-N
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Properties

IUPAC Name

ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-3-5-6-12-8-9(7-10(12)13)11(14)15-4-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXPBLUJWHXYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678902
Record name Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192717-78-5
Record name Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 1-butylpyrrolidine-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Biological Activity

Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with an ethyl group at the 1-position, a butyl group at the 2-position, and a carboxylate group at the 3-position. Its molecular formula is C13H23NO3C_{13}H_{23}NO_3 with a molecular weight of approximately 215.26 g/mol. The unique substitution pattern contributes to its distinct chemical properties and biological interactions.

Research indicates that this compound interacts with gamma-aminobutyric acid (GABA) receptors, which play a critical role in neurotransmission. This interaction suggests that the compound may influence GABAergic signaling pathways, crucial for regulating neuronal excitability and synaptic transmission. The modulation of these pathways has potential implications for treating various neurological disorders.

Enzyme Interaction

Studies have shown that this compound can act as an inhibitor or modulator of specific biological targets, particularly enzymes involved in neurotransmitter systems. Its effects on GABA receptors indicate a potential role in neuropharmacology.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, it has been evaluated for its ability to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) and pancreatic ductal adenocarcinoma cells. The compound demonstrated selective cytotoxicity, suggesting its potential as an anticancer agent .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

  • Cytopathogenic Effects : The compound was tested using the MTT assay to quantify its cytopathogenic effects on virus-infected cells. Results indicated a significant reduction in cytopathogenicity at specific concentrations, highlighting its antiviral potential .
  • Cell Proliferation Inhibition : In studies involving breast cancer cell lines, this compound exhibited potent inhibition of cell growth, with IC50 values calculated through regression analysis .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound could impair cellular processes such as adhesion and migration in cancer cells, suggesting a multifaceted approach to inhibiting tumor progression .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Ethyl-5-oxopyrrolidine-3-carboxylic acidEthyl group at 1-positionPrimarily studied for receptor interactions
Ethyl 5-oxopyrrolidine-3-carboxylic acidEster derivative without butylFocused on different biological activities
Sodium 1-methyl-5-oxopyrrolidine-3-carboxylateMethyl group instead of butylExhibits different solubility characteristics
Ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylateTwo methyl groups at 2-positionUnique stereochemistry affecting biological activity

The comparative analysis highlights how this compound's specific functional groups confer distinct chemical and biological properties compared to other pyrrolidine derivatives.

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